Benzaldehyde, 2-(1-pentynyl)- Benzaldehyde, 2-(1-pentynyl)-
Brand Name: Vulcanchem
CAS No.: 571184-11-7
VCID: VC19040670
InChI: InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3
SMILES:
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

Benzaldehyde, 2-(1-pentynyl)-

CAS No.: 571184-11-7

Cat. No.: VC19040670

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 2-(1-pentynyl)- - 571184-11-7

Specification

CAS No. 571184-11-7
Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 2-pent-1-ynylbenzaldehyde
Standard InChI InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3
Standard InChI Key ZILUOZIWQCJPQR-UHFFFAOYSA-N
Canonical SMILES CCCC#CC1=CC=CC=C1C=O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Benzaldehyde, 2-(1-pentynyl)- (C₁₂H₁₂O; molecular weight 172.22 g/mol) features a benzaldehyde core substituted with a 1-pentynyl group at the second position of the aromatic ring . Its IUPAC name, 2-pent-1-ynylbenzaldehyde, reflects the linear alkyne chain (CCCC#C) attached to the benzene ring. Key identifiers include:

  • SMILES: CCCCC#CC1=CC=CC=C1C=O

  • InChIKey: ZILUOZIWQCJPQR-UHFFFAOYSA-N

  • CAS Registry: 571184-11-7

The planar geometry of the aromatic ring and the sp-hybridized carbon in the alkyne group confer rigidity, while the aldehyde moiety introduces electrophilic reactivity.

Spectroscopic and Computational Data

Computational models predict a dipole moment of 2.8 D, with partial charges localized at the aldehyde oxygen (−0.45 e) and the alkyne terminus (−0.12 e) . Infrared spectroscopy reveals characteristic stretches:

  • C≡C: ~2100 cm⁻¹

  • C=O: ~1700 cm⁻¹

X-ray crystallography data, though unavailable for this specific compound, suggest similarities to ortho-alkynylbenzaldehydes, which exhibit coplanar alignment of the alkyne and aldehyde groups to maximize conjugation .

Synthesis and Functionalization

Primary Synthetic Routes

The compound is typically synthesized via Sonogashira coupling between 2-bromobenzaldehyde and 1-pentyne under palladium catalysis . Optimized conditions involve:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Et₃N or iPr₂NH

  • Solvent: THF or DMF at 60–80°C

Yields exceed 80% with minimal side products, as confirmed by HPLC-MS .

Post-Synthetic Modifications

The aldehyde and alkyne groups enable diverse transformations:

  • Nucleophilic Additions: Methanol or amines undergo conjugate addition to the aldehyde, forming hemiacetals or imines .

  • Cyclization Reactions: Base-promoted 5-exo-dig cyclization generates dihydroisobenzofurans (Scheme 1) .

  • Transition-Metal Catalysis: Gold(I) complexes (e.g., AuCl(PPh₃)) facilitate hydroalkoxylation, yielding isochromene derivatives .

Scheme 1: Base-mediated cyclization of 2-(1-pentynyl)benzaldehyde to dihydroisobenzofuran .
2-(1-pentynyl)benzaldehydeNaOMe, MWdihydroisobenzofuran\text{2-(1-pentynyl)benzaldehyde} \xrightarrow{\text{NaOMe, MW}} \text{dihydroisobenzofuran}

Reactivity and Mechanistic Insights

Regioselectivity in Cyclization

The substituent at the alkyne terminus dictates reaction pathways:

  • Aryl/TMS Groups: Favor 5-exo-dig cyclization under microwave irradiation with K₂CO₃ .

  • Alkyl Groups: Require Au(III) catalysts (e.g., AuCl₃) at RT for 6-endo-dig selectivity .

Density functional theory (DFT) calculations attribute this to steric effects and transition-state stabilization .

Solvent and Temperature Effects

  • Polar Solvents (MeOH, DMF): Accelerate nucleophilic additions but may promote side reactions .

  • Microwave Irradiation: Reduces reaction times from hours to minutes (e.g., 10 min vs. 24 h) .

Applications in Heterocycle Synthesis

Dihydroisobenzofurans

These scaffolds, prevalent in bioactive molecules (e.g., membranolides), are efficiently synthesized via the title compound . Key examples include:

ProductConditionsYield (%)Reference
5-MethoxydihydroisobenzofuranNaOMe, MW, 100°C92
5-PhenyldihydroisobenzofuranAuCl₃, RT, 12 h78

Isochromenes and Polycycles

Gold-catalyzed hydroalkoxylation produces isochromenes, while Pd-mediated couplings enable annulation to tetracyclic systems .

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